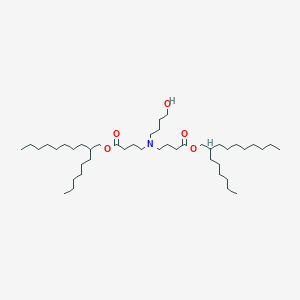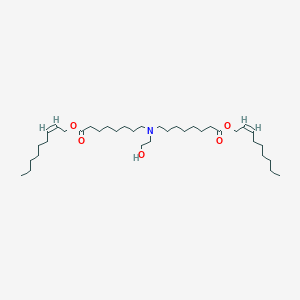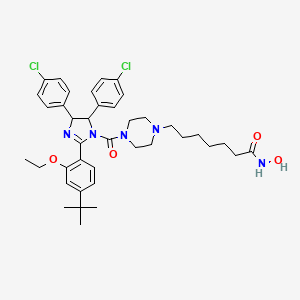
Bis(2-hexyldecyl) 4,4'-((4-hydroxybutyl)azanediyl)dibutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound has gained significant attention due to its role as a component in the lipid nanoparticles used in the SARS-CoV-2 mRNA vaccine developed by BioNTech and Pfizer . It is a colorless, oily material that plays a crucial role in the delivery and protection of mRNA.
Vorbereitungsmethoden
The preparation of Bis(2-hexyldecyl) 4,4’-((4-hydroxybutyl)azanediyl)dibutanoate involves a reductive amination reaction. In this process, 4-aminobutanol is condensed with a lipid aldehyde, and sodium triacetoxyborohydride is used as the reducing agent to convert the intermediate imines to the amine of the product . The synthetic route can be summarized as follows:
Condensation Reaction: 4-aminobutanol reacts with a lipid aldehyde.
Reduction: Sodium triacetoxyborohydride is used to reduce the intermediate imines to the final amine product.
Analyse Chemischer Reaktionen
Bis(2-hexyldecyl) 4,4’-((4-hydroxybutyl)azanediyl)dibutanoate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced, although this is less common due to its already reduced state.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, where different substituents can replace the existing groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(2-hexyldecyl) 4,4’-((4-hydroxybutyl)azanediyl)dibutanoate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of lipid nanoparticles for drug delivery systems.
Biology: The compound is used in the development of vaccines, particularly mRNA vaccines, where it helps in the delivery and protection of mRNA.
Medicine: It plays a crucial role in the formulation of vaccines, ensuring the stability and efficacy of the mRNA.
Industry: The compound is used in the production of lipid-based drug delivery systems, which are essential for various therapeutic applications
Wirkmechanismus
The mechanism of action of Bis(2-hexyldecyl) 4,4’-((4-hydroxybutyl)azanediyl)dibutanoate involves its role in the formation of lipid nanoparticles. These nanoparticles encapsulate the mRNA, protecting it from degradation and facilitating its delivery into cells. Once inside the cells, the acidic environment of the endosome protonates the nitrogen atom in the compound, leading to the release of the mRNA into the cytoplasm . This process ensures the efficient delivery and expression of the mRNA, which is crucial for the vaccine’s efficacy.
Vergleich Mit ähnlichen Verbindungen
Bis(2-hexyldecyl) 4,4’-((4-hydroxybutyl)azanediyl)dibutanoate is unique due to its specific structure and role in mRNA vaccine delivery. Similar compounds include:
ALC-0159: Another lipid used in mRNA vaccines, but with different structural properties.
SM-102: A lipid used in the Moderna mRNA vaccine, which has a similar function but different chemical structure.
MC3: A lipid used in siRNA delivery, which shares some functional similarities but is used in different applications
These compounds highlight the uniqueness of Bis(2-hexyldecyl) 4,4’-((4-hydroxybutyl)azanediyl)dibutanoate in its specific application for mRNA vaccine delivery.
Eigenschaften
Molekularformel |
C44H87NO5 |
|---|---|
Molekulargewicht |
710.2 g/mol |
IUPAC-Name |
2-hexyldecyl 4-[[4-(2-hexyldecoxy)-4-oxobutyl]-(4-hydroxybutyl)amino]butanoate |
InChI |
InChI=1S/C44H87NO5/c1-5-9-13-17-19-23-31-41(29-21-15-11-7-3)39-49-43(47)33-27-36-45(35-25-26-38-46)37-28-34-44(48)50-40-42(30-22-16-12-8-4)32-24-20-18-14-10-6-2/h41-42,46H,5-40H2,1-4H3 |
InChI-Schlüssel |
WHRSJLQLRQMTFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)COC(=O)CCCN(CCCCO)CCCC(=O)OCC(CCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-[6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13365615.png)



![3-[(Benzylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365632.png)
![4-hydroxy-5-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-2-carboxamide](/img/structure/B13365636.png)
![2,4-Dichloro-5-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B13365639.png)
![3-((4-Bromobenzylidene)amino)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B13365644.png)


![2-chloro-N-[(4-nitrophenyl)methyl]pyridine-4-carboxamide](/img/structure/B13365655.png)

![N-(1-Cyanocyclohexyl)-2-((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide](/img/structure/B13365664.png)

